molecular formula C14H13BrO2 B15324783 1-(3-Bromophenyl)-2,3-dimethoxybenzene

1-(3-Bromophenyl)-2,3-dimethoxybenzene

Cat. No.: B15324783
M. Wt: 293.15 g/mol
InChI Key: FKOSFXWRZHJTLG-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2,3-dimethoxybenzene is a brominated aromatic compound featuring a phenyl ring substituted with a bromine atom at the 3-position and two methoxy groups at the 2- and 3-positions of a second benzene ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H13BrO2

Molecular Weight

293.15 g/mol

IUPAC Name

1-(3-bromophenyl)-2,3-dimethoxybenzene

InChI

InChI=1S/C14H13BrO2/c1-16-13-8-4-7-12(14(13)17-2)10-5-3-6-11(15)9-10/h3-9H,1-2H3

InChI Key

FKOSFXWRZHJTLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2,3-dimethoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2,3-dimethoxytoluene followed by a Suzuki-Miyaura coupling reaction. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The Suzuki-Miyaura coupling involves the reaction of the brominated intermediate with a boronic acid derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Sodium methoxide or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Formation of phenyl ethers or other substituted aromatic compounds.

    Oxidation: Formation of 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid.

    Reduction: Formation of 1-(3-bromophenyl)-2,3-dimethoxycyclohexane.

Scientific Research Applications

1-(3-Bromophenyl)-2,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-2,3-dimethoxybenzene exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Key Findings :

  • The 3-bromophenyl group (as in Compound 3) enhances cytotoxicity compared to 4-chlorophenyl analogs (Compound 1 vs. 3: IC₅₀ = 1,484.75 vs. 42.22 μg/mL) .
  • Bulky substituents (e.g., 4-isopropylphenyl in Compound 4) further improve activity, suggesting steric and electronic tuning is critical .

Key Findings :

  • Longer reaction times (8 minutes) for brominated compounds correlate with moderate yields (62.32% for Compound 3), likely due to steric hindrance from the bromine atom .
  • Chlorinated analogs exhibit higher yields under shorter reaction times, reflecting easier synthetic accessibility .

Functional Group Comparisons

Bromine vs. Chlorine Substitution

  • Bromine : Enhances cytotoxicity (e.g., Compound 3 vs. 1: IC₅₀ = 42.22 vs. 1,484.75 μg/mL) due to its higher electronegativity and polarizability, improving binding to biological targets .
  • Chlorine : Less effective in cytotoxicity but offers higher synthetic yields (87.03% for Compound 1 vs. 62.32% for Compound 3) .

Methoxy Group Positioning

  • 2,3-Dimethoxybenzene : Found in 1-(2,3-dimethoxyphenyl)-1-tosylmethyl isocyanide (CAS 1330186-53-2), this motif improves solubility and modulates electronic effects but lacks the bromophenyl group’s bioactivity .

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